5-Methyl-5-phenylhydantoin
Overview
Description
5-Methyl-5-phenylhydantoin is a five-membered cyclic urea, specifically a derivative of hydantoin. It is characterized by the substitution of a methyl group and a phenyl group at the 5-position of the hydantoin ring. This compound belongs to the family of imidazolidinediones, which are known for their significant biological activities, including antiarrhythmic, anticancer, and anticonvulsant properties .
Scientific Research Applications
5-Methyl-5-phenylhydantoin has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
5-Methyl-5-phenylhydantoin is known to interact with sodium channels and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in neurons, which is essential for normal brain function.
Mode of Action
The compound acts as an unspecific sodium channel blocker , inhibiting the rapid influx of sodium ions into neurons that occurs during an action potential . This reduces the excitability of the neurons, preventing the generation of abnormal electrical signals. Additionally, it blocks the calcium entry through voltage-dependent L-type calcium channels .
Biochemical Pathways
It is known that the compound can inhibit the action ofN-acetyltransferase , an enzyme involved in the metabolism of certain drugs and neurotransmitters .
Pharmacokinetics
It is known that the compound can be used as a reactant for the synthesis of beta-amino alcohols . These compounds have been shown to inhibit the anti-tubercular target N-acetyltransferase .
Result of Action
It has been suggested that the compound could have potential as anantiplatelet agent . This is based on the observation that some compounds with a similar structure have been found to inhibit platelet aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of different organohalogen reagents and the temperature at which the reaction takes place . Furthermore, the compound’s lipophilicity can be increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methyl-5-phenylhydantoin are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of beta-amino alcohols, which are inhibitors of the anti-tubercular target N-acetyltransferase .
Cellular Effects
It is known that hydantoin derivatives, including this compound, can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .
Molecular Mechanism
It is known that hydantoin derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the standard molar energies of combustion of this compound were obtained by static-bomb combustion calorimetry .
Dosage Effects in Animal Models
It is known that hydantoin derivatives can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .
Metabolic Pathways
It is known that hydantoin derivatives can be metabolized through various pathways, including aromatic hydroxylation .
Transport and Distribution
It is known that hydantoin derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that hydantoin derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-5-phenylhydantoin can be synthesized through the reaction of benzyl cyanide with methyl isocyanate, followed by cyclization. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization from an ethanol-ethyl acetate mixture .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is often purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imides and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylhydantoin: Another hydantoin derivative with anticonvulsant properties.
5-Ethyl-5-phenylhydantoin: Known for its use in treating epilepsy.
5-(4-Hydroxyphenyl)-5-phenylhydantoin: Studied for its potential therapeutic applications
Uniqueness
5-Methyl-5-phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methyl and phenyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
5-methyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311373 | |
Record name | 5-Methyl-5-phenylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-49-8 | |
Record name | 5-Methyl-5-phenylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6843-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-phenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6843-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5-phenylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-5-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Methyl-5-phenylhydantoin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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